

Application Note: Analysis of Apoptosis Induction by Chmfl-flt3-122 Using Flow Cytometry

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Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of apoptosis induced by the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, **Chmfl-flt3-122**, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and inhibiting apoptosis.[2]

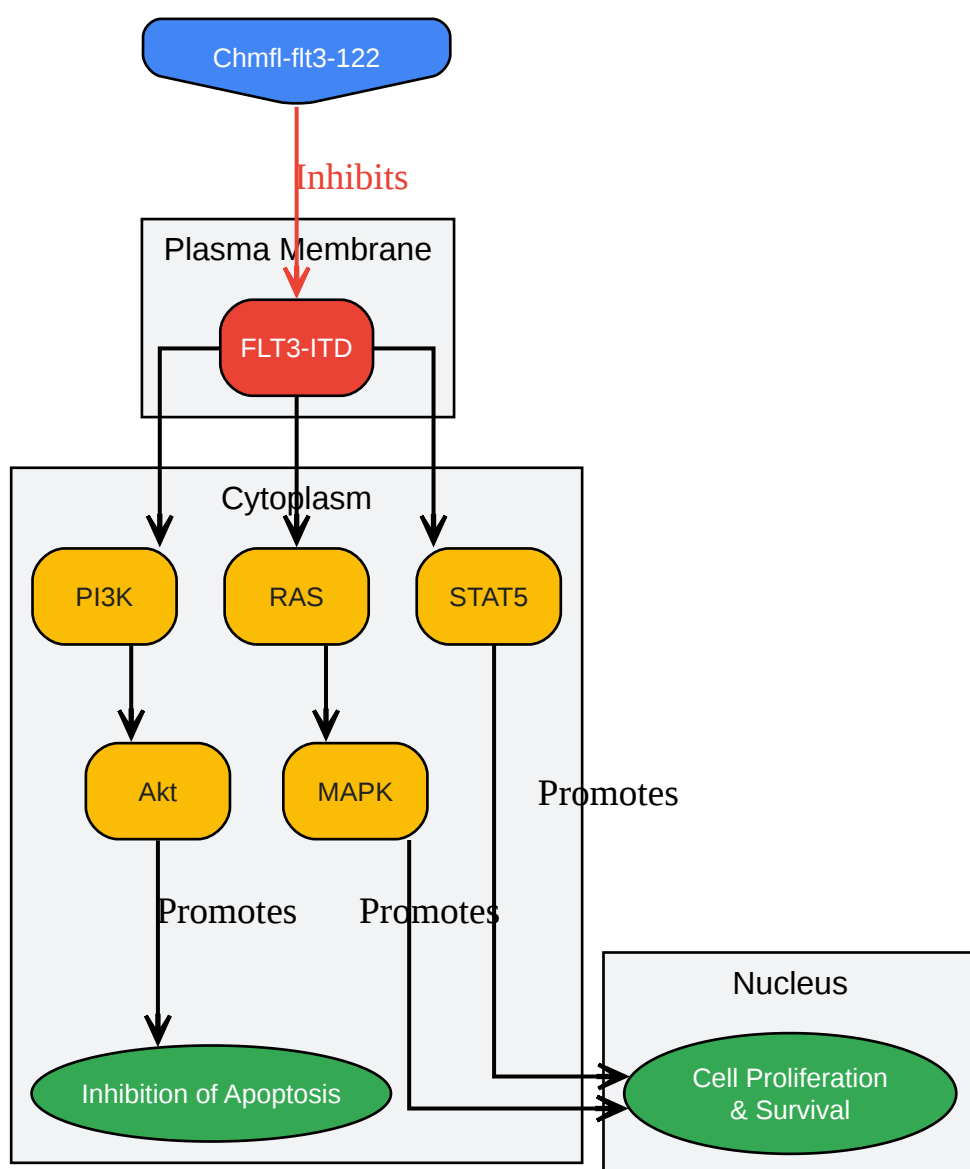
Chmfl-flt3-122 is a potent and selective inhibitor of FLT3 kinase. By blocking the constitutive signaling of mutated FLT3, **Chmfl-flt3-122** is expected to induce apoptosis in FLT3-mutated cancer cells. This application note details a robust method to quantify the apoptotic effects of **Chmfl-flt3-122** on susceptible cell lines using flow cytometry.

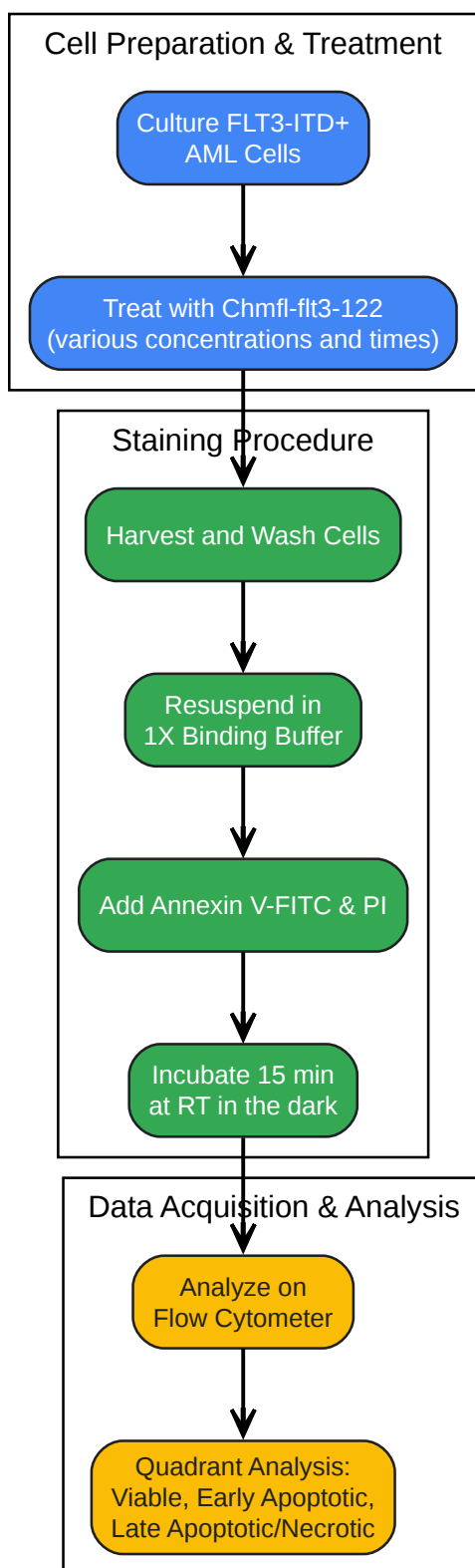
The primary method described here is the Annexin V/PI assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high

affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation from early apoptotic cells.[4]

Signaling Pathway of FLT3 and its Inhibition

The constitutive activation of FLT3-ITD leads to the activation of several downstream signaling pathways, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and survival while inhibiting apoptosis. **Chmfl-flt3-122**, as an FLT3 inhibitor, is designed to block these aberrant signals, thereby inducing apoptosis.





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